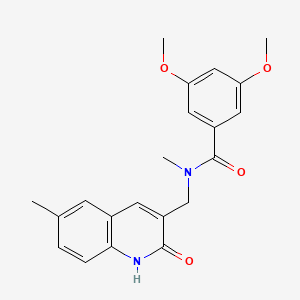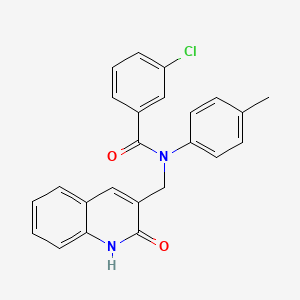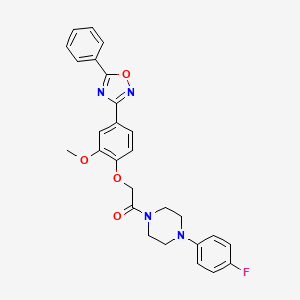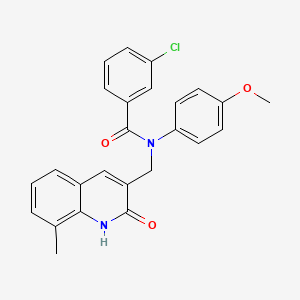
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HM-3, and it belongs to the family of benzamides. HM-3 has been shown to have promising properties that make it a suitable candidate for further investigation.
作用機序
The mechanism of action of HM-3 involves its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Specifically, HM-3 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for cancer cell division. By inhibiting the activity of this enzyme, HM-3 can effectively stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
HM-3 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, HM-3 has been shown to have anti-inflammatory properties. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using HM-3 in lab experiments is its potent anti-cancer properties. This makes it a suitable candidate for studies involving cancer cell lines. However, one of the limitations of using HM-3 in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several potential future directions for the research on HM-3. One area of interest is the use of HM-3 in combination with other anti-cancer drugs. Studies have shown that HM-3 can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, further studies are needed to determine the potential therapeutic applications of HM-3 in other diseases such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide (HM-3) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further investigation. While there are limitations to the use of HM-3 in lab experiments, further studies are needed to determine its potential therapeutic applications in other diseases.
合成法
The synthesis of HM-3 involves a multi-step process that starts with the reaction of 2-amino-6-methyl-3-hydroxyquinoline with 3,5-dimethoxybenzoyl chloride. This reaction results in the formation of N-(2-hydroxy-6-methylquinolin-3-yl)-3,5-dimethoxybenzamide. The next step involves the reaction of this intermediate with methyl iodide to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-methylbenzamide.
科学的研究の応用
HM-3 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of HM-3 as a potential treatment for cancer. Studies have shown that HM-3 has potent anti-cancer properties that make it a promising candidate for further investigation.
特性
IUPAC Name |
3,5-dimethoxy-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-19-14(7-13)8-16(20(24)22-19)12-23(2)21(25)15-9-17(26-3)11-18(10-15)27-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFKNQCILYNION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)

